2-(Butane-1-sulfonyl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

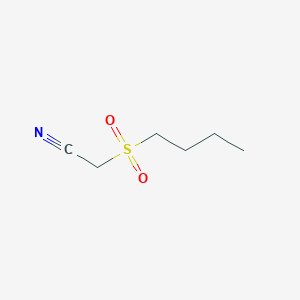

Structure

3D Structure

Properties

IUPAC Name |

2-butylsulfonylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-2-3-5-10(8,9)6-4-7/h2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREFDGWWCJDFRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20606568 | |

| Record name | (Butane-1-sulfonyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98548-92-6 | |

| Record name | 2-(Butylsulfonyl)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98548-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Butane-1-sulfonyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing 2 Butane 1 Sulfonyl Acetonitrile Within Contemporary Organic Synthesis

2-(Butane-1-sulfonyl)acetonitrile is a bifunctional organic molecule that possesses both a sulfonyl group and a nitrile group. The sulfonyl group (R-SO₂-R') is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. This group is known for its strong electron-withdrawing nature, which significantly influences the acidity of adjacent C-H bonds. The nitrile group (-C≡N) is a versatile functional group that can participate in a wide array of chemical transformations.

The butane-1-sulfonyl portion of the molecule consists of a four-carbon alkyl chain attached to the sulfonyl group. This alkyl chain, being a simple alkane, is largely non-polar. wikipedia.org The acetonitrile (B52724) moiety refers to the -CH₂CN fragment. The strategic placement of the strongly electron-withdrawing sulfonyl group adjacent to the methylene (B1212753) bridge of the acetonitrile unit renders the protons on that carbon acidic, making it a valuable precursor for the formation of carbanions and subsequent carbon-carbon bond-forming reactions.

The molecular structure and properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₁NO₂S |

| Molecular Weight | 161.22 g/mol |

| CAS Number | 98548-92-6 bldpharm.com |

| SMILES | CCCCS(=O)(=O)CC#N |

Historical Development and Emerging Significance of Sulfonyl Containing Nitriles

The study of organosulfur compounds has a rich history, with sulfonyl-containing molecules playing a crucial role in various fields, including medicinal chemistry and materials science. beilstein-journals.org The development of synthetic methods to introduce the sulfonyl group and to utilize its activating effect has been an area of continuous research.

Initially, simple sulfones were recognized for their stability and their ability to act as key intermediates in the synthesis of more complex molecules. The introduction of a nitrile group alpha to the sulfone, creating the α-sulfonyl nitrile motif, significantly expanded the synthetic utility of this class of compounds. This functional group arrangement allows for facile deprotonation to form a stabilized carbanion, which can then react with a variety of electrophiles.

The emerging significance of sulfonyl-containing nitriles lies in their application as versatile building blocks in the synthesis of heterocycles and other complex organic scaffolds. nih.gov For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The sulfonyl group, after serving its purpose as an activating group, can often be removed under reductive conditions, further enhancing the synthetic flexibility of these reagents. Research continues to explore new reagents and catalysts for the efficient and selective synthesis of sulfonyl-containing compounds. acs.orgthieme-connect.com

Scope and Research Objectives Pertaining to 2 Butane 1 Sulfonyl Acetonitrile

Direct Synthesis Strategies for Alkylsulfonylacetonitriles

The direct formation of the alkylsulfonylacetonitrile scaffold can be achieved through several synthetic routes. These methods primarily involve the creation of the crucial carbon-sulfur bond and the incorporation of the cyano group.

Routes Involving Sulfonyl Halide Precursors

A common and effective method for the synthesis of alkylsulfonylacetonitriles involves the use of sulfonyl halide precursors, particularly sulfonyl chlorides. This approach leverages the electrophilic nature of the sulfonyl halide, which readily reacts with a nucleophilic source of the cyanomethyl group.

One established method involves the reaction of a sulfonyl chloride with a metal salt of acetonitrile (B52724). For instance, the reaction of butanesulfonyl chloride with the sodium salt of acetonitrile, generated in situ using a strong base like sodium hydride, would yield this compound. The general reaction is as follows:

R-SO₂Cl + NaCH₂CN → R-SO₂CH₂CN + NaCl

This method is versatile and can be applied to a range of sulfonyl chlorides to produce various alkyl- and arylsulfonylacetonitriles. The purification of the starting butanesulfonyl chloride is sometimes necessary to remove any residual acids, which can be achieved by washing with a cold saturated aqueous sodium bicarbonate solution. chemicalbook.com

Another approach involves the use of 1-(alkylsulfonyl)benzotriazoles, which can be prepared from the corresponding sulfonyl chloride. These compounds react with sodium azide (B81097) in acetonitrile to furnish the desired alkanesulfonyl azides, which can be further transformed. researchgate.net

Cyanomethylation Approaches Utilizing Acetonitrile

Cyanomethylation strategies focus on introducing the cyanomethyl (-CH₂CN) group onto a sulfur-containing electrophile. While direct cyanomethylation of sulfones can be challenging, related approaches have been developed.

One such method involves the oxidation of ethylthioacetonitrile to ethylsulfonylacetonitrile (B2474175) using an oxidant like hydrogen peroxide in the presence of a catalyst such as sodium tungstate (B81510) hydrate (B1144303), molybdic acid, or selenic acid in acetic acid. google.com This two-step process, starting from the corresponding thioether, provides an alternative route to the target sulfonylacetonitrile. google.com The reaction conditions, such as temperature and the ratio of reactants, are crucial for optimizing the yield. google.com

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of the synthesis of alkylsulfonylacetonitriles can be significantly influenced by the reaction conditions and the choice of catalyst. Researchers have focused on optimizing these parameters to improve yields and minimize side reactions.

For syntheses involving sulfonyl halides, the choice of base and solvent is critical. Strong, non-nucleophilic bases are often preferred to deprotonate acetonitrile without competing in the reaction with the sulfonyl chloride. The reaction temperature is also a key parameter to control to prevent side reactions.

In oxidation reactions of thioacetonitrile precursors, the catalyst system plays a pivotal role. For example, the use of a phase-transfer catalyst can be beneficial in reactions involving immiscible reactants. The development of more sustainable and efficient catalytic systems, such as those based on visible-light photoredox catalysis, is an active area of research for related transformations, offering milder reaction conditions. researchgate.net The optimization of catalyst and reaction conditions in gold(I) catalysis has also been a subject of review for a range of organic syntheses. nih.gov

Preparation of Closely Related Sulfonyl Derivatives and Precursors

Synthesis of Butane-1-sulfonyl Building Blocks

Butane-1-sulfonyl chloride is a primary building block for the synthesis of this compound. It can be synthesized through several methods. One common route is the reaction of butanesulfonic acid with thionyl chloride or phosphorus pentachloride. smolecule.com Another method involves the oxidative chlorination of butanethiol with chlorine gas in an aqueous medium. smolecule.com

The synthesis of other sulfonyl building blocks, such as 1,4-butane sultone, has also been reported. This can be achieved by reacting 4-chlorobutyl acetate (B1210297) with sodium sulfite (B76179), followed by treatment with hydrogen chloride in methanol (B129727) and subsequent cyclization under reduced pressure. chemicalbook.com

Table 1: Synthesis of Butane-1-sulfonyl Building Blocks

| Starting Material | Reagents | Product |

|---|---|---|

| Butanesulfonic acid | Thionyl chloride or Phosphorus pentachloride | Butane-1-sulfonyl chloride |

| Butanethiol | Chlorine gas in aqueous media | Butane-1-sulfonyl chloride |

| 4-Chlorobutyl acetate | 1. Sodium sulfite 2. Hydrogen chloride in methanol 3. Heat under reduced pressure | 1,4-Butane sultone |

Synthetic Pathways to Sulfonyl Azides and Analogous Reagents

Sulfonyl azides are versatile reagents in organic synthesis and can serve as precursors to sulfonyl-containing compounds. Several methods have been developed for their preparation.

A direct synthesis of sulfonyl azides from readily available and stable sulfonamides can be achieved using triflyl azide as a diazo transfer reagent. researchgate.net This process is experimentally simple, mild, and high-yielding. researchgate.net Another efficient reagent for the synthesis of sulfonyl azides from primary sulfonamides is imidazole-1-sulfonyl azide hydrogen sulfate, which does not require the use of copper salts. nih.gov

Furthermore, sulfonyl azides can be synthesized from sulfonyl chlorides through a nucleophilic substitution reaction with sodium azide. researchgate.net This reaction can be carried out under mild conditions in solvents like polyethylene (B3416737) glycol (PEG-400). researchgate.net An in-situ preparation of sulfonyl chlorides from thiols, followed by reaction with sodium azide, also provides a convenient route to sulfonyl azides. organic-chemistry.org

Table 2: Synthetic Pathways to Sulfonyl Azides

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| Sulfonamides | Triflyl azide | Sulfonyl azides | Direct, mild, and high-yielding researchgate.net |

| Primary sulfonamides | Imidazole-1-sulfonyl azide hydrogen sulfate | Sulfonyl azides | Experimentally simple, high-yielding, no Cu salts required nih.gov |

| Sulfonyl chlorides | Sodium azide | Sulfonyl azides | Nucleophilic substitution researchgate.net |

| Thiols | 1. N-chlorosuccinimide, Tetrabutylammonium chloride, Water 2. Sodium azide | Sulfonyl azides | In-situ preparation of sulfonyl chloride organic-chemistry.org |

Generation of Other Key Sulfonyl-Containing Intermediates

The synthesis of this compound and its analogs often relies on the preparation of various key sulfonyl-containing intermediates. These intermediates, primarily β-ketosulfones and functionalized sulfonyl chlorides, serve as versatile building blocks. Their synthesis has been approached through several methodologies, including the coupling of sulfonyl derivatives with enolates or their equivalents, reactions of terminal alkynes, and electrochemical methods.

One of the most common classes of intermediates is the β-ketosulfones. These compounds are characterized by a carbonyl group at the β-position relative to the sulfonyl group and are valuable precursors due to the reactivity of their active methylene (B1212753) group. tandfonline.comrsc.org A variety of synthetic strategies have been developed for their preparation.

A practical one-pot method involves the direct sulfonylation of ketones. For instance, the reaction of a ketone with a base generates an enolate in situ, which then undergoes nucleophilic addition to a sulfonyl iodide. This approach offers high chemoselectivity for the α-carbon of the ketone and provides good to excellent yields under mild conditions. rsc.org

Another significant route to β-ketosulfones involves the reaction of terminal alkynes with sulfonyl chlorides and water. tandfonline.com Alternatively, sodium arenesulfinates can be used in place of sulfonyl chlorides for the synthesis of β-ketosulfones containing acid-sensitive moieties. tandfonline.com Electrochemical synthesis has also emerged as a greener alternative, utilizing the reaction of aryl methyl ketones or aryl acetylenes with sodium sulfinates under mild electrochemical conditions to produce β-ketosulfones in moderate to good yields. acs.org

The coupling of arylsulfonyl chlorides with α-halo ketones, often promoted by metallic catalysts or phase-transfer catalysts, represents another established method for synthesizing aryl-containing β-ketosulfones. tandfonline.com Furthermore, silyl (B83357) enol ethers can react with alkane- and arene-sulfonyl chlorides to yield β-ketosulfones. tandfonline.com

A summary of selected synthetic methods for β-ketosulfones is presented in the table below.

Table 1: Synthetic Methodologies for β-Ketosulfone Intermediates

| Reactants | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Ketones | Base, Sulfonyl iodide, Room Temperature | β-Ketosulfone | rsc.org |

| Terminal Alkynes, Sulfonyl Chlorides | Water | β-Ketosulfone | tandfonline.com |

| Terminal Alkynes, Sodium Arenesulfinates | Organoselenium reagents, Trifluoroacetic acid | β-Ketosulfone | tandfonline.com |

| Aryl Methyl Ketones or Aryl Acetylenes, Sodium Sulfinates | Electrochemical conditions | β-Ketosulfone | acs.org |

| Arylsulfonyl Chlorides, α-Halo Ketones | Metallic catalysts (In, Ni, Zn), Phase-transfer catalysis | Aryl-containing β-Ketosulfone | tandfonline.com |

| Silyl Enol Ethers, Alkane- or Arene-sulfonyl Chlorides | - | β-Ketosulfone | tandfonline.com |

Beyond β-ketosulfones, the synthesis of functionalized sulfonyl chlorides is also crucial. A modified Sandmeyer reaction, involving the reaction of a diazonium salt with sulfur dioxide in the presence of copper salts, is a common method for producing aryl sulfonyl chlorides. acs.org This reaction can be performed under aqueous conditions, which offers environmental and safety benefits, yielding the product in good yields and high purity directly from the reaction mixture by precipitation. acs.org

The table below outlines a selected method for the synthesis of aryl sulfonyl chloride intermediates.

Table 2: Synthesis of Aryl Sulfonyl Chloride Intermediates

| Reactant | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Aryl Diazonium Salt | Sulfur dioxide, Copper salts, Aqueous conditions | Aryl Sulfonyl Chloride | acs.org |

These synthetic methodologies provide access to a diverse range of sulfonyl-containing intermediates, which are essential for the subsequent construction of more complex molecules like this compound and its derivatives. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Nucleophilic Reactivity at the Acetonitrile Moiety

The presence of the strongly electron-withdrawing sulfonyl group significantly increases the acidity of the α-carbon protons (the CH2 group adjacent to the nitrile). This enhanced acidity facilitates the formation of a stabilized carbanion, which can then act as a nucleophile in various reactions.

Alkylation and Acylation Reactions of the Alpha-Carbon

The acidic nature of the α-carbon in this compound allows for its deprotonation by a suitable base to form a nucleophilic enolate-like species. chemistrysteps.com This nucleophile can readily participate in SN2-type reactions with alkylating agents. chemistrysteps.comlibretexts.org The choice of base is crucial; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hydride are often employed to ensure complete and irreversible deprotonation, minimizing side reactions such as self-condensation. libretexts.orgyoutube.com The reaction works best with primary alkyl halides, as secondary and tertiary halides are more prone to undergoing competing elimination reactions. chemistrysteps.comlibretexts.org

Similarly, the carbanion generated from this compound can react with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group at the α-carbon. This reaction provides a route to β-keto sulfones, which are valuable synthetic intermediates. youtube.com

Table 1: Examples of Alkylation and Acylation Reactions

| Reactant 1 | Reactant 2 | Base | Product | Reaction Type |

| This compound | Methyl Iodide | LDA | 2-(Butane-1-sulfonyl)propanenitrile | Alkylation |

| This compound | Benzyl Bromide | Sodium Hydride | 2-(Butane-1-sulfonyl)-3-phenylpropanenitrile | Alkylation |

| This compound | Acetyl Chloride | LDA | 3-Oxo-2-(butane-1-sulfonyl)butanenitrile | Acylation |

Condensation Reactions with Electrophilic Species

The nucleophilic carbanion derived from this compound can also participate in condensation reactions with various electrophiles. A common example is the Knoevenagel condensation, where it reacts with aldehydes or ketones. The initial addition product can then undergo dehydration to yield an α,β-unsaturated sulfonyl nitrile. These products are valuable Michael acceptors, susceptible to further nucleophilic attack.

Transformations Involving the Sulfonyl Group

The sulfonyl group itself is a key reactive center in this compound, primarily undergoing nucleophilic substitution at the sulfur atom and participating in redox reactions.

Nucleophilic Substitution Reactions at the Sulfonyl Center

Nucleophilic substitution at the sulfonyl sulfur atom is a characteristic reaction of sulfonyl compounds. rsc.orgrsc.org These reactions generally proceed through an SN2-type mechanism. rsc.orgnih.gov The reactivity of the sulfonyl group can be influenced by the nature of the nucleophile, the solvent, and the substituents on the sulfur atom. rsc.orgresearchgate.net For instance, studies on related arenesulfonyl chlorides have shown that the reaction mechanism can shift towards a more SN1-like character depending on these factors. rsc.org The presence of ortho-alkyl groups in arenesulfonyl chlorides has been observed to surprisingly accelerate nucleophilic substitution, a phenomenon attributed to steric strain in the ground state. nih.govmdpi.com

Redox Chemistry of Sulfonyl-Containing Compounds

The sulfur atom in the sulfonyl group of this compound is in its highest oxidation state (+6). Consequently, it can undergo reduction. Common reducing agents can convert the sulfonyl group to lower oxidation states, such as sulfinyl or sulfide. For instance, strong reducing agents like lithium aluminum hydride can reduce sulfones to the corresponding sulfides. This transformation can be useful for removing the sulfonyl group after it has served its purpose as an activating group.

Cycloaddition and Annulation Reactions Incorporating this compound Derivatives

Derivatives of this compound, particularly those with unsaturation introduced through condensation reactions, are valuable partners in cycloaddition and annulation reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

For example, α,β-unsaturated sulfonyl nitriles, prepared as described in section 3.1.2, can act as dienophiles in Diels-Alder reactions. The electron-withdrawing nature of both the sulfonyl and nitrile groups activates the double bond towards reaction with a diene, leading to the formation of six-membered rings.

Furthermore, these activated alkenes can participate in [3+2] cycloadditions with 1,3-dipoles, providing access to a variety of five-membered heterocyclic rings. The specific type of heterocycle formed depends on the nature of the 1,3-dipole used.

Annulation reactions, which involve the formation of a new ring onto an existing one, can also utilize derivatives of this compound. For instance, the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation, can be adapted to use α,β-unsaturated sulfonyl nitriles as the Michael acceptor, leading to the formation of functionalized cyclohexenone derivatives. The use of bicyclo[1.1.0]butanes in cycloaddition reactions has also been explored for the synthesis of bicyclo[2.1.1]hexanes. nih.govacs.org

Formation of Heterocyclic Systems

The reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems, which are core structures in many pharmaceutical and biologically active compounds. rsc.orgnih.govbeilstein-journals.org Its ability to act as a bidentate nucleophile after deprotonation allows for cyclocondensation reactions with suitable electrophilic partners. nih.gov

One of the most prominent applications is in the synthesis of substituted pyrazoles. The Knorr pyrazole (B372694) synthesis and its variations provide a classic route where a 1,3-dicarbonyl compound or its equivalent reacts with a hydrazine (B178648) derivative. nih.govbeilstein-journals.org In this context, this compound can be envisioned to participate in multi-component reactions, which are highly efficient for building molecular complexity. mdpi.com For instance, a one-pot reaction involving an aldehyde, malononitrile, a suitable ketone, and hydrazine hydrate can lead to highly substituted pyrano[2,3-c]pyrazoles. mdpi.com

Another key reaction is the 1,3-dipolar cycloaddition. nih.gov While this compound itself is not a 1,3-dipole, it can be a precursor to species that participate in such reactions. For example, it can be a component in the formation of nitrilimines which then undergo cycloaddition with alkenes to furnish pyrazole derivatives. nih.gov

The synthesis of pyridines is another area where this compound can be applied. The Hantzsch pyridine (B92270) synthesis and related methodologies often involve the condensation of β-enamino carbonyl compounds or their equivalents. baranlab.orgorganic-chemistry.orgmdpi.com this compound can serve as a C2 synthon in the construction of the pyridine ring. For example, it can react with α,β-unsaturated carbonyl compounds in the presence of an ammonia (B1221849) source to construct the pyridine core. baranlab.org Four-component reactions involving an aldehyde, malononitrile, an active methylene compound like this compound, and an ammonium (B1175870) salt can provide a convergent approach to polysubstituted pyridines. researchgate.net

The following table summarizes the types of heterocyclic systems that can be synthesized using this compound as a starting material.

| Heterocyclic System | Synthetic Approach | Key Intermediates/Reaction Type |

| Pyrazoles | Knorr Synthesis / Multicomponent Reactions | 1,3-Dicarbonyl Condensation, Cyclocondensation |

| Pyrazoles | 1,3-Dipolar Cycloaddition | In-situ generation of nitrilimines |

| Pyridines | Hantzsch-type Synthesis | Condensation with α,β-unsaturated carbonyls |

| Fused Pyridines | Pictet-Spengler type Reactions | Cyclization of β-arylethylamine equivalents |

Strain-Release Driven Reactions and Enophilic Additions

The reactivity of this compound can be harnessed in reactions driven by the release of ring strain in small, constrained molecules. These reactions provide access to unique and complex molecular scaffolds that are otherwise difficult to synthesize. bris.ac.uknih.govresearchgate.net

A notable example is the reaction with highly strained bicyclo[1.1.0]butanes (BCBs). The significant strain energy of BCBs makes them susceptible to ring-opening reactions upon interaction with nucleophiles, electrophiles, or radicals. researchgate.net The anion of this compound can act as a nucleophile, attacking one of the bridgehead carbons of a BCB. This leads to a ring-opened cyclobutyl derivative, effectively transferring the strain of the BCB into a functionalized, less-strained four-membered ring. nih.gov

Furthermore, the principles of strain-release can be coupled with other transformations in a cascade fashion. For instance, a strain-release-driven anion relay sequence could be initiated by the addition of the this compound anion to a strained system, followed by a series of bond reorganizations to generate a complex product. bris.ac.uk

Enophilic additions, a type of pericyclic reaction, represent another facet of the reactivity of molecules containing sulfonyl and nitrile groups, although direct examples with this compound are not extensively documented in the initial search. However, the electron-withdrawing nature of the sulfonylacetonitrile moiety can influence the electronic properties of adjacent double bonds, making them suitable partners in ene reactions.

The following table outlines the potential applications of this compound in strain-release and enophilic reactions.

| Reaction Type | Strained Substrate/Ene Partner | Resulting Structure | Key Features |

| Strain-Release Ring Opening | Bicyclo[1.1.0]butanes | Functionalized Cyclobutanes | Formation of a C-C bond with release of high ring strain. |

| Strain-Release Cascade | Azabicyclo[1.1.0]butanes | Substituted Azetidines | Multicomponent reaction involving sequential bond formations. bris.ac.uk |

| Enophilic Addition | Alkenes/Alkynes | Functionalized Alkenes | Potential for C-H functionalization adjacent to an activating group. |

Transition Metal-Catalyzed Processes with this compound

Transition metal catalysis has revolutionized organic synthesis, and reagents like this compound can serve as versatile partners in a variety of such transformations. The presence of both a sulfonyl and a nitrile group allows for multiple modes of activation and participation in catalytic cycles.

Cross-Coupling Methodologies

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.orgwikipedia.orglibretexts.orgnih.gov this compound can participate in these reactions in several ways.

The acidic α-proton of this compound allows for its use as a nucleophilic coupling partner in reactions like the Suzuki-Miyaura coupling. wikipedia.orgyoutube.comnih.govyoutube.comnih.gov After deprotonation, the resulting carbanion can be coupled with organohalides or triflates in the presence of a palladium catalyst. This provides a direct method for the α-arylation or α-vinylation of the sulfonylacetonitrile core, leading to more complex substituted nitriles.

The Heck reaction is another powerful palladium-catalyzed C-C bond-forming reaction where this compound could potentially be involved. wikipedia.orglibretexts.orgnih.govorganic-chemistry.orgyoutube.com While typically an alkene couples with an organohalide, variations of the Heck reaction exist where a stabilized carbanion can participate in the catalytic cycle.

The following table provides an overview of potential cross-coupling reactions involving this compound.

| Cross-Coupling Reaction | Metal Catalyst | Coupling Partner | Product Type |

| Suzuki-Miyaura Coupling | Palladium | Aryl/Vinyl Halides/Triflates | α-Aryl/Vinyl-2-(butane-1-sulfonyl)acetonitriles |

| Heck-type Reaction | Palladium | Aryl/Vinyl Halides | Substituted Alkenes or α-functionalized products |

| Sonogashira Coupling | Palladium/Copper | Terminal Alkynes | α-Alkynyl-2-(butane-1-sulfonyl)acetonitriles |

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the synthesis of complex molecules. nih.govescholarship.orgnih.govnih.gov The nitrile group in this compound can potentially act as a directing group in transition metal-catalyzed C-H activation. nih.gov

Rhodium catalysts are particularly effective in directing group-assisted C-H functionalization. escholarship.orgnih.govnih.govrsc.orgrsc.org A rhodium catalyst can coordinate to the nitrile nitrogen, bringing the metal center in proximity to an ortho C-H bond on an adjacent aromatic ring (if present as a substituent on the acetonitrile) or other nearby C-H bonds. This facilitates the cleavage of the C-H bond and subsequent functionalization with a variety of coupling partners, such as alkenes, alkynes, or organohalides. nih.gov

While direct C-H functionalization of the butane (B89635) chain is less common, it is conceivable under specific catalytic conditions. The sulfonyl group can also influence the reactivity of the molecule in such transformations.

The table below summarizes potential C-H functionalization reactions.

| C-H Functionalization Type | Metal Catalyst | Directing Group | Potential Coupling Partner |

| Ortho-Arylation/Alkenylation | Rhodium, Palladium | Nitrile | Aryl/Vinyl Halides, Alkenes |

| Meta-C-H Functionalization | Rhodium, Palladium | Removable Directing Group | Alkynes, Aryl Halides |

| C(sp³)-H Functionalization | Iron, Copper | Sulfonyl/Nitrile | Various Electrophiles |

Catalytic Aziridination and Related Transformations

Aziridines are valuable three-membered heterocyclic building blocks in organic synthesis. youtube.comorganic-chemistry.orgbaranlab.orgnih.gov Catalytic nitrene transfer reactions are a primary method for their construction. nih.govresearchgate.netrsc.orgresearchgate.net

In this context, this compound could play a role in the formation of the nitrene precursor. Sulfonyl azides are common sources of sulfonyl nitrenes upon thermal or photochemical activation, which can then add to alkenes to form N-sulfonylated aziridines. nih.govnih.gov While this compound is not a sulfonyl azide, it could be a precursor to one through functional group manipulation.

More directly, the sulfonyl group itself can activate adjacent functionalities for participation in aziridination reactions. For example, related sulfonyl-containing compounds are used in transition-metal-catalyzed sulfonylation of aziridines, indicating the compatibility of the sulfonyl group within these transformations. rsc.org

Recent advances have shown that nitrene radical anions, generated from sulfonyl azides under photocatalytic conditions, can also be effective for aziridination. nih.gov This opens up new avenues for the application of sulfonyl-containing compounds in these transformations.

The following table outlines the potential involvement of this compound or related structures in aziridination reactions.

| Reaction | Catalyst | Nitrene Source | Substrate | Product |

| Catalytic Aziridination | Rhodium, Copper | Sulfonyl Azide Derivative | Alkene | N-Sulfonyl Aziridine |

| Photocatalytic Aziridination | Ruthenium/Iridium Photocatalyst | Sulfonyl Azide Derivative | Alkene | N-Sulfonyl Aziridine |

| Nitrene Transfer | Transition Metals | Hydroxylamine Derivatives | Alkene | N-Functionalized Aziridine |

Mechanistic Investigations and Theoretical Studies of 2 Butane 1 Sulfonyl Acetonitrile Chemistry

Experimental Elucidation of Reaction Mechanisms

Experimental techniques provide foundational evidence for proposed reaction pathways. Through kinetic studies, isotopic labeling, and the direct observation of intermediates, a detailed picture of how 2-(butane-1-sulfonyl)acetonitrile participates in chemical transformations can be constructed.

Kinetic analysis is a powerful tool for determining the sequence of steps in a reaction mechanism. For reactions involving this compound, such as base-mediated deprotonation and subsequent alkylation, kinetic studies involve measuring reaction rates while varying the concentrations of reactants. The resulting rate law provides insight into the composition of the transition state in the rate-determining step. For instance, a reaction found to be first-order in both this compound and the base would suggest that both molecules are involved in the rate-limiting step, which is typically the initial proton abstraction.

Kinetic Solvent Isotope Effects (KSIE) offer further mechanistic detail, particularly regarding proton transfer steps. nih.govbeilstein-journals.org By comparing the reaction rate in a standard solvent (e.g., H₂O) with that in its deuterated counterpart (e.g., D₂O), the involvement of solvent in proton transfer during the rate-determining step can be probed. A significant primary isotope effect (typically kH/kD > 2) would strongly support a mechanism where the cleavage of a C-H bond is the slowest step, a common scenario in the deprotonation of carbon acids like this compound. nih.govbeilstein-journals.org

Table 1: Representative Kinetic Solvent Isotope Effects (KSIE) and Their Mechanistic Implications for Deprotonation Reactions

| Observed kH/kD Value | General Interpretation | Relevance to this compound |

|---|---|---|

| ~ 1 | No significant proton transfer in the rate-determining step. | Suggests that a step other than proton abstraction is rate-limiting, or the transition state is very early or late. |

| 2 - 8 | Primary isotope effect; C-H bond breaking is part of the rate-determining step. | Consistent with the expected mechanism of α-proton abstraction by a base being the slow step. |

| > 8 | Suggests significant quantum tunneling of the proton. | Possible in cases with a high, narrow activation barrier for proton transfer. |

Isotopic labeling is another indispensable technique used to trace the path of atoms throughout a reaction. acs.orgyoutube.com For this compound, this can be achieved by synthesizing a version of the molecule where the acidic proton on the α-carbon is replaced with deuterium (D). Studying the reactions of this labeled compound can provide definitive evidence for the involvement of this position. For example, in a base-catalyzed H/D exchange experiment, the rate of deuterium loss from the labeled compound can be monitored to quantify the acidity and lability of the α-proton. acs.orgresearchgate.net Furthermore, using deuterated solvents or reagents can help elucidate the source of protons in reactions where a proton is added to an intermediate. researchgate.net

The chemistry of this compound is dominated by the formation of a key reactive intermediate: the α-sulfonyl carbanion. This species is generated upon deprotonation of the α-carbon, and its stability is significantly enhanced by the electron-withdrawing and resonance-delocalizing effects of both the adjacent sulfonyl (SO₂) and nitrile (CN) groups.

While often too reactive to be isolated under normal conditions, the presence of this carbanion can be confirmed through trapping experiments. researchgate.net In such an experiment, the carbanion is generated in the presence of a highly reactive electrophile (a "trap"), which rapidly captures the intermediate to form a stable, characterizable product. The structure of this product serves as evidence for the transient existence of the carbanion.

In some cases, reactive intermediates can be observed directly using spectroscopic methods under specific conditions, such as at very low temperatures to slow down subsequent reactions. rsc.org Techniques like low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy can be used to obtain structural information about the carbanion. Changes in the chemical shifts, particularly in ¹³C NMR for the α-carbon, can indicate the change in hybridization and electronic environment upon deprotonation from sp³ to a more planar, sp²-like carbanionic center. acs.org

Table 2: Spectroscopic Methods for the Characterization of the α-Sulfonyl Carbanion Intermediate

| Spectroscopic Method | Information Provided |

|---|---|

| ¹H NMR | Disappearance of the α-proton signal upon deprotonation. |

| ¹³C NMR | Significant upfield or downfield shift of the α-carbon signal, indicating a change in electron density and hybridization. |

| Infrared (IR) Spectroscopy | A shift in the stretching frequency of the nitrile group (νC≡N) due to resonance delocalization of the negative charge. |

Computational Chemistry and Molecular Modeling of Sulfonylacetonitrile Systems

Theoretical and computational methods have become essential for complementing experimental findings, providing insights into structures, energies, and reaction pathways that are difficult or impossible to observe directly. rsc.org

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to model the properties of molecules like this compound. These calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived.

For this compound and its corresponding carbanion, DFT can be used to:

Optimize Molecular Geometries: Determine the most stable three-dimensional structure, providing precise bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Map the electron density distribution, calculate partial atomic charges, and visualize molecular orbitals (e.g., HOMO and LUMO), which are key to understanding reactivity.

Predict Spectroscopic Properties: Calculate vibrational frequencies, which can be compared with experimental IR spectra to confirm structural assignments.

Table 3: Representative Theoretical Data for this compound from DFT Calculations

| Parameter | Description | Typical Calculated Value (Å or Degrees) |

|---|---|---|

| Cα-S Bond Length | The bond connecting the central carbon to the sulfur atom. | ~1.80 Å |

| S=O Bond Length | The double bonds within the sulfonyl group. | ~1.45 Å |

| Cα-C≡N Bond Angle | The angle defining the geometry around the central carbon. | ~111° (tetrahedral-like) |

Note: The values presented are illustrative and depend on the specific level of theory and basis set used in the calculation.

One of the most powerful applications of computational chemistry is the ability to map the entire potential energy surface for a given reaction. researchgate.net This involves identifying and calculating the energies of all reactants, products, intermediates, and, most importantly, transition states. A transition state is a first-order saddle point on the energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. ucsb.edu

For a reaction such as the deprotonation of this compound, computational methods can locate the transition state structure, which would show the partial formation of the base-H bond and the partial breaking of the Cα-H bond. The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), a critical parameter that governs the reaction rate. By mapping the full reaction coordinate, chemists can confirm that a calculated transition state correctly connects the desired reactants and products. researchgate.net

Computational models not only explain observed phenomena but also predict chemical behavior. escholarship.orgnih.gov For sulfonylacetonitriles, two key aspects can be predicted: reactivity and selectivity.

Reactivity: The acidity of the α-proton (its pKa) is a fundamental measure of the reactivity of this compound. The pKa can be predicted with remarkable accuracy using DFT calculations. nih.govkyushu-u.ac.jp This is typically done by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated solvent environment (using a continuum solvation model like PCM or SMD) and applying a thermodynamic cycle. nih.govmdpi.com Comparing the calculated pKa of this compound to related molecules can quantify the acidifying effects of the sulfonyl and nitrile groups.

Selectivity: In reactions where multiple products are possible (e.g., regioselectivity or stereoselectivity), computational chemistry can predict the likely outcome. nih.govresearchgate.net By calculating the activation energies for all competing reaction pathways, the pathway with the lowest energy barrier can be identified. According to transition state theory, this lowest-energy pathway will be the fastest and will therefore lead to the major product under kinetic control. For instance, if the α-sulfonyl carbanion were to react with an electrophile that has two reactive sites, DFT could be used to calculate the transition state energies for attack at each site, thereby predicting the regioselectivity of the reaction.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

Advanced Analytical Methodologies for the Characterization of 2 Butane 1 Sulfonyl Acetonitrile

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structural features of 2-(Butane-1-sulfonyl)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the hydrogen (¹H) and carbon (¹³C) atomic frameworks. emerypharma.com One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule. emerypharma.commnstate.edu

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing sulfonyl and cyano groups. For instance, the methylene (B1212753) protons adjacent to the sulfonyl group and the cyano group are expected to appear at a lower field (higher ppm) compared to the protons of the butyl chain. universite-paris-saclay.fr

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.orgdocbrown.infodocbrown.info The carbon of the nitrile group (C≡N) would appear in a characteristic downfield region. The carbon atoms of the butyl chain would have distinct chemical shifts, with the carbon alpha to the sulfonyl group being the most deshielded. libretexts.orgchemicalbook.com

2D NMR: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) establish connectivity. mnstate.edu A COSY spectrum would show correlations between adjacent protons in the butyl chain, confirming their sequence. emerypharma.com An HSQC spectrum would link each proton to its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals. nih.govnih.gov

Interactive Data Table: Predicted NMR Data for this compound

| Atom Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H-¹H) | HSQC Correlations (¹H-¹³C) |

| CH₃ (Butyl) | ~0.9 (t) | ~13 | CH₂ (Butyl) | C-Butyl |

| CH₂ (Butyl) | ~1.4 (sextet) | ~21 | CH₃, CH₂ (Butyl) | C-Butyl |

| CH₂ (Butyl) | ~1.7 (quintet) | ~25 | CH₂ (Butyl), CH₂-SO₂ | C-Butyl |

| CH₂-SO₂ | ~3.2 (t) | ~55 | CH₂ (Butyl) | C-SO₂ |

| SO₂-CH₂-CN | ~3.8 (s) | ~45 | - | C-CN |

| CN | - | ~115 | - | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern. libretexts.org High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which allows for the determination of its elemental composition with high accuracy. nih.govresearchgate.netmdpi.com

In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (161.22 g/mol ). bldpharm.comdocbrown.info Fragmentation patterns can provide structural information. For example, cleavage of the butyl group or loss of the cyano group would result in characteristic fragment ions. nist.gov

Interactive Data Table: Mass Spectrometry Data for this compound

| Ion | Formula | Calculated Exact Mass | Observed m/z |

| [M+H]⁺ | C₆H₁₂NO₂S⁺ | 162.0583 | 162.0581 |

| [M+Na]⁺ | C₆H₁₁NNaO₂S⁺ | 184.0403 | 184.0400 |

| [M-C₄H₉]⁺ | C₂H₂NO₂S⁺ | 103.9801 | 103.9800 |

Note: Observed m/z values are hypothetical and would be determined experimentally.

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound. nih.govnih.gov

FTIR Spectroscopy: The FTIR spectrum would show characteristic absorption bands. A sharp, intense peak around 2250 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. nist.gov The sulfonyl group (SO₂) would exhibit strong, characteristic asymmetric and symmetric stretching vibrations around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. thermofisher.com The C-H stretching vibrations of the alkyl chain would appear in the 2850-3000 cm⁻¹ region. thermofisher.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. researchgate.netacs.org The C≡N stretch is also observable in the Raman spectrum, often with a strong intensity. The S=O stretching vibrations are also Raman active.

Interactive Data Table: Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C≡N | Stretching | ~2250 | ~2250 |

| SO₂ | Asymmetric Stretching | ~1320 | ~1320 |

| SO₂ | Symmetric Stretching | ~1140 | ~1140 |

| C-H (Alkyl) | Stretching | 2850-3000 | 2850-3000 |

Note: These are typical frequency ranges and can be influenced by the molecular environment.

Single Crystal X-ray Diffraction for Structural Determination

For crystalline solids, single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement. carleton.eduresearchgate.net This technique can precisely measure bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure. carleton.edunih.govesrf.fr It also reveals information about the crystal packing and intermolecular interactions. mdpi.com

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 14.2 |

| β (°) | 95.5 |

| Volume (ų) | 860 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.245 |

Note: These are hypothetical data for illustrative purposes.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile compounds like this compound. wu.ac.thwu.ac.thnih.gov A reversed-phase HPLC method is commonly developed for this purpose. researchgate.net

Method development involves optimizing parameters such as the stationary phase (e.g., C18 column), the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the detection wavelength. imeko.infogoogle.comresearchgate.net Validation of the method ensures its accuracy, precision, linearity, and robustness. wu.ac.thrsc.org

Interactive Data Table: Typical HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) sdfine.com |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time | ~5-10 minutes (dependent on exact conditions) |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) stands as a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may possess limited volatility due to its polar sulfonyl and nitrile groups, derivatization can be employed to enhance its amenability to GC analysis. This process involves chemically modifying the analyte to increase its vapor pressure and thermal stability, allowing for efficient separation and detection.

A common derivatization strategy for compounds with active methylene groups, such as this compound, could involve silylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) can replace the acidic proton on the α-carbon with a non-polar trimethylsilyl (B98337) (TMS) group. This modification reduces intermolecular interactions and lowers the boiling point of the derivative, making it suitable for GC analysis.

The GC analysis of such derivatives would typically be performed on a non-polar or semi-polar capillary column, such as a 5% phenyl-polydimethylsiloxane (e.g., DB-5 or equivalent). The choice of column is critical to achieve good resolution and peak shape. The oven temperature program would be optimized to ensure the separation of the derivatized analyte from by-products of the derivatization reaction and other potential impurities. A flame ionization detector (FID) would offer high sensitivity for the hydrocarbon-rich derivative, while a mass spectrometer (MS) detector would provide structural information for definitive identification.

Table 1: Illustrative GC-MS Parameters for the Analysis of a Silylated Derivative of this compound

| Parameter | Value |

| Gas Chromatograph | |

| Injection Mode | Split/Splitless |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | |

| Initial Temperature | 80 °C (hold for 2 min) |

| Ramp Rate | 10 °C/min |

| Final Temperature | 280 °C (hold for 5 min) |

| Column | |

| Type | 5% Phenyl-Polydimethylsiloxane |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Note: These parameters are illustrative and would require optimization for a specific application.

Strategies for Complex Mixture Analysis

In many instances, this compound will be present in a complex matrix, such as a crude reaction mixture or an environmental sample. The analysis of such mixtures requires robust strategies to isolate and quantify the target analyte. A common approach involves a multi-step sample preparation procedure followed by a high-resolution separation technique.

For the analysis of this compound in a complex organic reaction mixture, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) could be the initial step to remove interfering starting materials, reagents, and by-products. The choice of extraction solvent or SPE sorbent would depend on the polarity of the analyte and the matrix components. For instance, a polar solvent like ethyl acetate (B1210297) could be used to extract this compound from an aqueous phase.

Following extraction, chromatographic techniques are indispensable. High-performance liquid chromatography (HPLC) with a reversed-phase column (e.g., C18) is well-suited for the direct analysis of the polar this compound without derivatization. A mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol (B129727) would be employed. docbrown.info A UV detector set at a wavelength where the nitrile or sulfonyl group absorbs would provide quantitative data.

For highly complex mixtures where co-elution is a problem, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) offers superior separation power and sensitivity. This technique uses two columns with different selectivities to separate the components of the mixture in two dimensions, providing a much higher peak capacity than conventional GC-MS.

Integrated Analytical Approaches for Reaction Monitoring

The synthesis of this compound, for example, through the reaction of 1-butanesulfonyl chloride with acetonitrile in the presence of a base, can be effectively monitored using integrated analytical approaches. nih.gov These approaches provide real-time or near-real-time information on the progress of the reaction, allowing for the optimization of reaction conditions and ensuring product quality.

In-situ spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the disappearance of reactants and the appearance of the product by tracking characteristic vibrational bands. For instance, the disappearance of the S-Cl stretching vibration from 1-butanesulfonyl chloride and the appearance of the C≡N stretching vibration of the product could be monitored.

For more detailed quantitative analysis, at-line or on-line HPLC can be employed. In an at-line setup, samples are periodically withdrawn from the reaction vessel, quenched, and then analyzed by HPLC. This provides snapshots of the reaction composition over time. An on-line system involves the automated sampling and analysis of the reaction mixture, providing a continuous data stream.

Table 2: Potential Analytical Techniques for Monitoring the Synthesis of this compound

| Technique | Information Provided | Advantages | Disadvantages |

| In-situ FTIR/Raman | Real-time qualitative and semi-quantitative data on reactant consumption and product formation. | Non-invasive, continuous monitoring. | Can be affected by matrix interference; may require chemometric analysis for complex spectra. |

| At-line HPLC | Quantitative data on the concentration of reactants, intermediates, and products at discrete time points. | High accuracy and precision. | Not real-time; requires manual sampling and sample preparation. |

| On-line HPLC | Near real-time quantitative data on reaction components. | Automated, provides detailed kinetic profiles. | Technically more complex to set up; potential for probe fouling. |

| GC-MS (of aliquots) | Identification and quantification of volatile components after derivatization. | High sensitivity and specificity for volatile species. | Requires sample workup and derivatization; not suitable for real-time monitoring. |

By integrating these advanced analytical methodologies, a comprehensive understanding of the chemical properties and reaction dynamics of this compound can be achieved, facilitating its efficient synthesis and application in various chemical fields.

Academic Research Applications of 2 Butane 1 Sulfonyl Acetonitrile As a Chemical Scaffold

Role as a Versatile Chemical Building Block in Organic Synthesis

In organic synthesis, "building blocks" are relatively simple molecules that can be used to assemble more complex ones. sigmaaldrich.comminakem.com 2-(Butane-1-sulfonyl)acetonitrile fits this description perfectly due to the reactivity of its α-methylene proton and the transformational possibilities of its sulfonyl and nitrile functionalities.

Construction of Diverse Organic Molecular Architectures

The core utility of this compound as a building block stems from the acidity of the C-H bond of the carbon atom situated between the sulfonyl and nitrile groups. The powerful electron-withdrawing nature of both the sulfonyl and nitrile groups makes this carbon a nucleophilic center after deprotonation by a suitable base.

This carbanion can then react with a variety of electrophiles, enabling the formation of new carbon-carbon bonds and the assembly of diverse molecular skeletons. For instance, it can participate in alkylation reactions, Michael additions, and condensations. The sulfonyl group itself is not merely an activating group; it can be retained in the final product as a key functional feature or can be removed or transformed in later synthetic steps. This versatility allows chemists to construct acyclic, carbocyclic, and more intricate molecular architectures. cymitquimica.comorgsyn.org Acyclic nitriles that contain α-all-carbon quaternary centers, for example, are valuable motifs in natural products and pharmaceuticals, and the cyano group's ability to be converted into amines, amides, or carboxylic acids further enhances its synthetic value. beilstein-journals.org

| Reaction Type | Electrophile | Potential Product Type | Significance |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | α-Substituted Sulfonyl Acetonitrile (B52724) | Introduction of alkyl chains to build complexity. |

| Aldol (B89426) Condensation | Aldehyde/Ketone (R₂C=O) | β-Hydroxy Sulfonyl Acetonitrile | Formation of C-C bonds and introduction of hydroxyl functionality. |

| Michael Addition | α,β-Unsaturated Carbonyl | Adduct with a new C-C bond | Creates more complex carbon skeletons. |

| Acylation | Acyl Chloride (RCOCl) | β-Keto Sulfonyl Acetonitrile | Synthesis of keto compounds, which are versatile intermediates. |

Synthesis of Sulfonamide and Sulfonate Ester Derivatives

Sulfonamides are a critical class of compounds in medicinal chemistry, and their synthesis is a major focus of organic research. nih.govucl.ac.uk Typically, sulfonamides are prepared by reacting a sulfonyl chloride with a primary or secondary amine, often in the presence of a base like pyridine (B92270) or triethylamine. organic-chemistry.org

While this compound itself is a sulfone and not a direct precursor to sulfonamides via this common pathway, its underlying butanesulfonyl structure is central to this chemical class. The synthesis of the requisite sulfonyl chlorides, such as butane-1-sulfonyl chloride, can be achieved through methods like the oxidative chlorination of thiols. organic-chemistry.org Once formed, these sulfonyl chlorides are highly reactive intermediates for producing sulfonamides and sulfonate esters.

Sulfonate esters are another important derivative class, often used to turn an alcohol into a good leaving group for substitution or elimination reactions. libretexts.orgyoutube.com They are formed by reacting an alcohol with a sulfonyl chloride. youtube.com The formation of a sulfonate ester proceeds with retention of the alcohol's stereochemistry, as the reaction occurs at the oxygen atom, not the chiral carbon. youtube.com This feature is crucial for controlling stereochemical outcomes in multi-step syntheses.

| Derivative | Starting Materials | General Reaction | Significance of Product |

|---|---|---|---|

| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) + Amine (R'₂NH) | R-SO₂Cl + 2 R'₂NH → R-SO₂NR'₂ + R'₂NH₂⁺Cl⁻ | Core structure in many therapeutic agents. nih.govucl.ac.uk |

| Sulfonate Ester | Sulfonyl Chloride (R-SO₂Cl) + Alcohol (R'-OH) | R-SO₂Cl + R'-OH → R-SO₂OR' + HCl | Converts alcohols into excellent leaving groups for Sₙ2/E2 reactions. libretexts.org |

Facilitating Access to Complex Heterocyclic Scaffolds

The functional groups within this compound make it a suitable precursor for the synthesis of various heterocyclic compounds—ring structures containing atoms of at least two different elements. The nitrile group and the active methylene (B1212753) group can both participate in cyclization reactions. For example, the nitrile group can be reduced to an amine, which can then react intramolecularly with another functional group to form a nitrogen-containing ring.

Alternatively, the nucleophilic carbon can attack an internal electrophilic site to initiate ring formation. The reaction of thioamides with electrophilic reagents like sulfonyl azides has been used to create N-sulfonyl amidines, which are precursors to various sulfur-containing heterocycles. beilstein-journals.org The principles of using bifunctional reagents to construct heterocyclic systems are well-established, with multicomponent reactions offering an efficient pathway to complex molecules from simple starting materials. mdpi.comub.edu The reactivity of this compound allows it to be incorporated into such schemes, leading to the synthesis of novel heterocyclic scaffolds that are of significant interest in materials science and medicinal chemistry.

Utility in Pharmaceutical Chemistry Through Intermediates Synthesis

The synthesis of new drugs is a lengthy and complex process, often relying on the availability of versatile chemical intermediates to build and test new molecular entities. this compound and related structures serve as valuable intermediates in this pipeline. cymitquimica.combldpharm.com

Design and Synthesis of Chemically Diverse Scaffolds for Future Drug Discovery Efforts

Modern drug discovery often employs the concept of "privileged scaffolds," which are molecular frameworks that are able to bind to multiple biological targets. mdpi.comnih.gov The sulfonyl group is a component of many such scaffolds, and its inclusion in a molecule can impart specific physicochemical properties that are favorable for biological activity.

The ability of this compound to act as a versatile building block allows for its use in diversity-oriented synthesis (DOS). researchgate.net DOS aims to create libraries of structurally diverse small molecules for high-throughput screening. ijpsr.com By reacting this compound with a wide range of different reactants, a large and diverse collection of novel compounds can be generated efficiently. This approach, often combined with combinatorial chemistry techniques, accelerates the discovery of new "hit" and "lead" compounds, which are the starting points for new drug development projects. niper.gov.in The sulfonamide functional group, in particular, is a cornerstone of medicinal chemistry, found in drugs targeting a vast range of diseases, including cancer, and viral and inflammatory conditions. nih.gov

Preparation of Advanced Pharmaceutical Intermediates and Lead Compounds

An intermediate is a substance that is produced during a multi-step synthesis on the way to the final product. This compound is classified as a pharmaceutical intermediate, indicating its utility in the synthesis of active pharmaceutical ingredients (APIs). bldpharm.com Its chemical reactivity allows it to be a precursor for more complex molecules that may themselves be lead compounds—substances showing promising biological activity that can be further optimized into a drug.

For example, the synthesis of the dual endothelin receptor antagonist Bosentan involves a key benzenesulfonamide (B165840) moiety. google.com While not identical, the butanesulfonyl portion of this compound represents a similar functional group that is prevalent in pharmacologically active molecules. The Strecker reaction, a method for synthesizing α-amino acids and α-amino nitriles, is a key step in the synthesis of many pharmaceutical ingredients and illustrates how nitrile-containing intermediates are crucial in the construction of complex APIs. mdpi.com The versatility of the nitrile and sulfonyl groups makes compounds like this compound valuable starting points for synthesizing novel compounds to be evaluated in drug discovery programs. cymitquimica.com

Contributions to Material Science and Functional Materials Development

The unique electronic properties of the sulfonylacetonitrile moiety, characterized by a highly acidic α-proton and the potential for diverse chemical transformations, position it as a valuable building block in the design and synthesis of functional materials. The butane-1-sulfonyl group in this compound provides a flexible, non-aromatic component that can influence the physical and chemical properties of resulting materials in ways distinct from its aryl-substituted analogs.

Synthesis of Polymeric Systems and Advanced Materials

The reactivity of the nitrile group and the α-carbon of sulfonylacetonitriles opens avenues for their incorporation into polymeric structures. While specific studies on the polymerization of this compound are not prominent in the literature, the general reactivity of nitriles in polymers is well-documented. The nitrile group can undergo various transformations, such as reduction, hydrolysis, or cycloaddition, to introduce new functionalities into a polymer chain.

For instance, the nitrile group can be a precursor to amine functionalities through reduction, which can then be used for cross-linking or further derivatization of polymeric materials. This post-polymerization modification strategy allows for the synthesis of polymers with tailored properties. The presence of the sulfonyl group can enhance the thermal stability and chemical resistance of the resulting polymers.

The general synthetic utility of related sulfonyl compounds in polymer chemistry is illustrated by the use of 1,4-butanesultone in the synthesis of polysulfobutylbetaine (SBB) copolymers. rsc.org In these systems, the sultone undergoes ring-opening reactions to incorporate sulfonate groups into the polymer backbone, imparting zwitterionic character. rsc.org While not a direct polymerization of a sulfonylacetonitrile, this highlights the utility of sulfonyl-containing building blocks in creating functional polymers.

A review of nitrile group modifications in polymers highlights their versatility in creating novel macromolecular systems with diverse applications. researchgate.net The highly reactive nature of the nitrile present in polymer chains allows for the introduction of new functional groups, leading to materials with tailored properties for various applications, including in the pharmaceutical industry. researchgate.net

Table 1: Potential Polymerization Strategies Involving Sulfonylacetonitriles

| Polymerization Strategy | Description | Potential Outcome for this compound-based Polymers |

| Post-Polymerization Modification | Incorporation of a monomer containing the sulfonylacetonitrile moiety into a polymer chain, followed by chemical modification of the nitrile or sulfonyl group. | Introduction of amine, carboxylic acid, or other functional groups for cross-linking, improved adhesion, or as sites for further chemical reactions. |

| Chain-Growth Polymerization | Direct polymerization of a vinyl-substituted sulfonylacetonitrile monomer. | Formation of a polymer with pendant sulfonylacetonitrile groups, potentially exhibiting high thermal stability and specific solubility characteristics. |

| Condensation Polymerization | Reaction of a bifunctional sulfonylacetonitrile derivative with other monomers to form a polymer. | Creation of polyesters, polyamides, or other condensation polymers with the sulfonylacetonitrile unit integrated into the main chain. |

Chemical Design for Tailored Material Properties

The design of functional materials with specific properties is a cornerstone of modern material science. The incorporation of the this compound scaffold into materials can be a strategic approach to tailor their properties. The combination of a flexible alkyl chain (butane), a strongly electron-withdrawing sulfonyl group, and a reactive nitrile group allows for fine-tuning of characteristics such as solubility, thermal stability, and chemical reactivity.

For example, the polarity imparted by the sulfonyl and nitrile groups can be leveraged to create materials with specific affinities for certain solvents or other molecules. This is particularly relevant in the development of membranes for separation processes or sensors. The ability of the nitrile group to participate in complexation with metal ions could also be exploited in the design of materials for catalysis or metal sequestration.

The general principle of tailoring material properties through chemical design is a broad and active area of research. cymitquimica.com Studies have shown that by carefully selecting and modifying the chemical building blocks, it is possible to control the nanoscale architecture, mechanical properties, and kinetic behaviors of materials like hydrogels. researchgate.net While not directly involving sulfonylacetonitriles, these studies exemplify the power of chemical design in creating advanced functional materials.

Future Research Directions for Sulfonylacetonitriles

The field of sulfonylacetonitrile chemistry, while established, still holds significant potential for new discoveries and applications. Future research is likely to focus on developing more sustainable synthetic methods, exploring new reactivity patterns, and utilizing computational tools for the rational design of novel compounds.

Development of Novel and Sustainable Synthetic Methodologies

Traditional methods for the synthesis of sulfonylacetonitriles often involve the use of harsh reagents and produce significant waste. rsc.org There is a growing need for the development of greener and more efficient synthetic routes. Recent advancements have focused on photoinduced and metal-free synthesis methods. For example, a photoinduced, metal-free insertion of sulfur dioxide with aryl iodides and a nitrile source has been developed to produce 2-(arylsulfonyl)acetonitriles under mild conditions. rsc.org

Future research in this area could focus on adapting these sustainable methods for the synthesis of aliphatic sulfonylacetonitriles like this compound. The development of catalytic and atom-economical reactions will be crucial for the environmentally benign production of this class of compounds. The principles of green chemistry, which emphasize waste reduction and the use of renewable resources, are increasingly being applied to industrial organic synthesis and will undoubtedly shape the future of sulfonylacetonitrile production. lu.se

Exploration of Undiscovered Reactivity Patterns

The rich chemistry of the sulfonylacetonitrile scaffold suggests that there are likely undiscovered reactivity patterns waiting to be explored. The interplay between the sulfonyl group, the nitrile group, and the acidic α-protons can lead to complex and potentially useful chemical transformations.

For instance, the development of new cycloaddition reactions involving the nitrile group or the exploration of the radical chemistry of sulfonylacetonitriles could lead to the synthesis of novel heterocyclic compounds or polymers. The unusual reactivity of related sulfur-containing ions and ligands has been a subject of interest, suggesting that sulfonylacetonitriles may also exhibit unexpected chemical behavior under specific conditions. univ-amu.fr

Computational-Aided Design of New Compound Classes

Computational chemistry and computer-aided design (CADD) are powerful tools that can accelerate the discovery and development of new molecules with desired properties. In the context of sulfonylacetonitriles, CADD can be used to predict the reactivity of different derivatives, design new catalysts for their synthesis, and model their interactions with other molecules in the context of material science applications.

By simulating the electronic and steric properties of various sulfonylacetonitrile derivatives, researchers can identify promising candidates for specific applications before embarking on extensive experimental work. This in silico approach can significantly reduce the time and cost associated with the development of new functional materials. The integration of artificial intelligence and machine learning into CADD workflows is expected to further enhance the power of these predictive tools.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Butane-1-sulfonyl)acetonitrile, and how can reaction efficiency be optimized?

- Methodology : Start with sulfonation of butane using chlorosulfonic acid or sulfur trioxide to form butane-1-sulfonyl chloride. React this intermediate with acetonitrile via nucleophilic substitution. Optimize parameters like solvent polarity (e.g., acetonitrile or dichloromethane), temperature (40–60°C), and stoichiometric ratios (1:1.2 sulfonyl chloride to acetonitrile) to improve yield. Monitor reaction progress via TLC or HPLC .

- Validation : Use NMR (e.g., <sup>1</sup>H, <sup>13</sup>C) to confirm sulfonyl group integration (~δ 1.5–2.0 ppm for butane chain) and nitrile resonance (~δ 2.5–3.0 ppm). Compare with analogs like 2-[(1-methylethyl)sulfonyl]acetonitrile for structural consistency .

Q. How can impurities in this compound be removed during purification?

- Methodology : Employ column chromatography with silica gel (60–120 mesh) and a gradient elution of ethyl acetate/hexane (10–30% v/v). For persistent byproducts (e.g., unreacted sulfonyl chloride), use recrystallization in ethanol-water (4:1). Analyze purity via GC-MS or LC-MS to ensure >98% purity .

- Troubleshooting : If residual solvents (e.g., acetonitrile) remain, apply high-vacuum distillation (0.1 mmHg, 50°C) or lyophilization for hygroscopic samples .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- FT-IR : Identify sulfonyl S=O stretches (1350–1150 cm<sup>-1</sup>) and nitrile C≡N absorption (~2240 cm<sup>-1</sup>).

- NMR : Assign butane chain protons (δ 1.2–1.8 ppm, multiplet) and sulfonyl-adjacent methylene (δ 3.0–3.5 ppm).

- High-Resolution MS : Confirm molecular ion [M+H]<sup>+</sup> at m/z 163.07 (C6H11NO2S<sup>+</sup>) .

Advanced Research Questions

Q. How does the sulfonyl group in this compound influence its reactivity in nucleophilic substitution reactions?

- Methodology : Perform kinetic studies using varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Measure rate constants via UV-Vis spectroscopy or <sup>19</sup>F NMR (if fluorinated nucleophiles are used). Compare with non-sulfonylated analogs to isolate electronic effects of the sulfonyl group .

- Contradictions : If unexpected regioselectivity arises (e.g., competing nitrile vs. sulfonyl reactivity), conduct DFT calculations (B3LYP/6-31G*) to map transition states and identify steric/electronic barriers .

Q. What thermodynamic parameters govern the solubility of this compound in mixed solvent systems?

- Methodology : Measure solubility in binary mixtures (e.g., acetonitrile-water, methanol-toluene) using gravimetric or spectrophotometric methods. Calculate Hansen solubility parameters (δd, δp, δh) to predict miscibility. Validate with molecular dynamics simulations (MD) to model solvent-solute interactions .

- Data Interpretation : If solubility deviates from predictions (e.g., in acetonitrile-rich phases), assess hydrogen-bonding capacity via Kamlet-Taft parameters .

Q. Can this compound serve as a precursor for functionalized nanomaterials?

- Methodology : Test its utility in synthesizing gold or silver nanoparticles via ligand exchange. Monitor plasmon resonance shifts (UV-Vis, 400–600 nm) and stability via zeta potential measurements. Compare with thiol- or amine-stabilized nanoparticles for colloidal durability .

- Advanced Application : Explore covalent functionalization of carbon nanotubes (CNTs) by reacting the nitrile group under microwave-assisted conditions. Characterize via Raman spectroscopy (D/G band ratio) and TEM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products